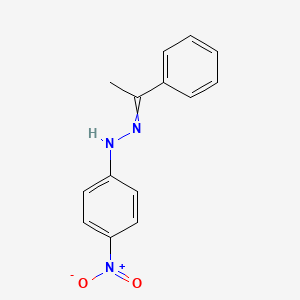

Acetophenone 4-nitrophenylhydrazone

Description

Acetophenone 4-nitrophenylhydrazone (ANPH) is a chemically modified acetophenone derivative where the ketone group is functionalized with a 4-nitrophenylhydrazone moiety. This compound has garnered significant attention in antiviral research due to its unique mechanism of action against Hepatitis B virus (HBV). Studies demonstrate that ANPH selectively inhibits HBV replication by modulating the assembly of viral capsids, a critical step in the viral life cycle . Unlike conventional nucleos(t)ide analogs that target viral polymerase, ANPH accelerates the formation of morphologically intact but non-infectious capsids, thereby disrupting viral propagation . This novel mechanism positions ANPH as a promising scaffold for developing next-generation anti-HBV therapeutics.

Properties

Molecular Formula |

C14H13N3O2 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

4-nitro-N-(1-phenylethylideneamino)aniline |

InChI |

InChI=1S/C14H13N3O2/c1-11(12-5-3-2-4-6-12)15-16-13-7-9-14(10-8-13)17(18)19/h2-10,16H,1H3 |

InChI Key |

GUZXPZRLBUNPSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize ANPH’s properties and applications, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison based on chemical structure, biological activity, and industrial relevance:

Structural Analogues: Phenylhydrazone Derivatives

- Key Insights: The 4-nitrophenyl group in ANPH is critical for its HBV inhibition, likely due to enhanced binding affinity to the viral core protein . In contrast, methyl or dinitro substituents (e.g., in Acetone-2,4-dinitrophenylhydrazone) may reduce specificity for viral targets.

Functional Analogues: Acetophenone Derivatives

- Key Insights: ANPH’s nitro group provides distinct electronic and steric properties compared to bromo or hydroxy substituents, enabling selective antiviral activity rather than broad-spectrum effects (e.g., antimicrobial activity in other acetophenones) . Unlike natural acetophenones like Paeonol, ANPH is synthetic and designed for targeted antiviral action, highlighting the role of structure-activity relationships in drug design .

Preparation Methods

Patent-Optimized Synthesis

A high-yield method (98–100%) involves refluxing 2,4-dinitrochlorobenzene with hydrazine hydrate in ethanol, as detailed in CN105566152A. Key steps include:

-

Dissolution and Decolorization : 2,4-Dinitrochlorobenzene is dissolved in 95% ethanol with activated charcoal (2% w/w) under boiling conditions to remove impurities.

-

Hydrazine Hydrate Addition : Hydrazine hydrate (20–50% molar excess) is added dropwise to the refluxing solution, initiating a substitution reaction to replace the chlorine atom.

-

Crystallization and Washing : The mixture is cooled to 50–55°C, and the precipitated 2,4-dinitrophenylhydrazine is filtered and washed with cold ethanol to eliminate unreacted reagents.

Table 1: Reaction Conditions for 2,4-Dinitrophenylhydrazine Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 78–85°C (reflux) | Higher temperatures accelerate substitution but risk decomposition |

| Hydrazine Hydrate Ratio | 1.2–1.5 equivalents | Excess ensures complete conversion of 2,4-dinitrochlorobenzene |

| Washing Solvent | Ethanol (95%) | Removes residual hydrazine and byproducts |

Condensation of Acetophenone with 2,4-Dinitrophenylhydrazine

The hydrazone formation proceeds via acid-catalyzed nucleophilic addition-elimination.

Standard Laboratory Procedure

A representative method from spectroscopic studies involves:

-

Acidification : 2,4-Dinitrophenylhydrazine is suspended in methanol, and concentrated sulfuric acid (0.5–1.0 mL per gram) is added to protonate the hydrazine group.

-

Ketone Addition : Acetophenone (1.0 equivalent) in warm methanol is introduced to the acidic hydrazine solution, inducing immediate color change to orange-red.

-

Crystallization : The mixture is refluxed for 10–15 minutes, then cooled to room temperature. The product precipitates as crimson crystals, filtered and dried at 40°C.

Mechanistic Insight :

The reaction proceeds through:

-

Step 1 : Protonation of 2,4-DNP’s hydrazine group, enhancing nucleophilicity.

-

Step 2 : Attack of the hydrazine’s terminal nitrogen on acetophenone’s carbonyl carbon, forming a tetrahedral intermediate.

-

Step 3 : Acid-mediated dehydration to yield the hydrazone, with water eliminated as a byproduct.

Optimization Strategies for Hydrazone Formation

Solvent and Temperature Effects

Purification Techniques

-

Hot Filtration : Removing undissolved impurities at 60–70°C prevents co-precipitation.

-

Ethanol Washes : Post-crystallization washes with cold ethanol (2–5 volumes) reduce nitrobenzene contaminants.

Table 2: Comparative Analysis of Synthetic Methods

| Source | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| Patent | 98–100 | >99% | Scalable, minimal byproducts |

| Academic | 85–90 | 95–98% | Detailed spectroscopic validation |

Structural Characterization and Validation

Spectroscopic Data

Q & A

Basic Research Question: What are the optimal synthetic routes for preparing acetophenone 4-nitrophenylhydrazone, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis involves condensation of acetophenone with 4-nitrophenylhydrazine. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred due to their polarity, which facilitates hydrazone formation .

- Temperature : Heating at 60–80°C under reflux improves reaction kinetics .

- Stoichiometry : A 1:1 molar ratio of ketone to hydrazine minimizes side products like unreacted hydrazine derivatives.

- Purification : Recrystallization from hot ethanol or column chromatography (silica gel, ethyl acetate/hexane) removes impurities.

Data Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 85–90% |

| Temp. | 70°C | Maximizes rate |

| Time | 4–6 hours | >90% completion |

Basic Research Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1600 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .

- UV-Vis : λmax ~350–400 nm due to nitro group conjugation; useful for quantifying concentration in solution .

Advanced Research Question: How does this compound modulate capsid assembly in Hepatitis B virus (HBV) replication, and what structural features drive this activity?

Methodological Answer:

A 2021 study demonstrated that the compound disrupts HBV capsid assembly by binding to hydrophobic pockets in the core protein, preventing proper oligomerization . Key structural determinants:

- Nitro group : Enhances electron-withdrawing effects, stabilizing interactions with viral proteins.

- Hydrazone linkage : Facilitates hydrogen bonding with viral capsid residues.

Experimental Design : - Assays : Use in vitro capsid assembly assays with recombinant core proteins and electron microscopy to visualize disruption.

- Mutagenesis : Modify nitro or phenyl groups to assess impact on antiviral activity .

Advanced Research Question: How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic addition reactions?

Methodological Answer:

Discrepancies may arise from solvent polarity, pH, or competing pathways. Systematic approaches include:

- Controlled solvent studies : Compare reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents to isolate solvent effects.

- pH-dependent kinetics : Monitor reaction rates under buffered conditions (pH 4–10) to identify protonation states influencing reactivity .

- Computational modeling : Use DFT calculations to map energy barriers for competing pathways (e.g., direct addition vs. tautomerization) .

Methodological Question: What protocols are recommended for detecting trace amounts of this compound in environmental samples?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (C18 cartridges) to concentrate analytes from water or soil .

- Analytical Techniques :

Advanced Research Question: What role does this compound play in organometallic catalysis, and how can its coordination chemistry be optimized?

Methodological Answer:

The compound acts as a ligand via its nitro and hydrazone groups. Optimization strategies:

- Metal screening : Test coordination with Pd(II), Cu(II), or Ru(II) to assess catalytic activity in cross-coupling or oxidation reactions .

- Ligand modification : Introduce electron-donating groups (e.g., -OCH₃) to enhance metal-ligand bond strength.

- Stoichiometric studies : Use X-ray crystallography to determine binding modes and stability constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.